Nickel formate (CAS 3349-06-2), typically supplied as a dihydrate, is a specialized metal-organic precursor widely utilized in the synthesis of highly dispersed metallic nickel powders and supported heterogeneous catalysts. Unlike standard inorganic nickel salts, nickel formate is distinguished by its self-redox decomposition mechanism, wherein the formate ligands act as internal reducing agents. This allows the compound to thermally decompose directly into phase-pure metallic nickel, carbon dioxide, and hydrogen at exceptionally low temperatures. For industrial and scientific procurement, this material is prioritized when manufacturing conductive nickel pastes, hydrogenation catalysts, and nanostructured materials where avoiding high-temperature sintering, toxic gas emissions, and carbonaceous residues is critical for downstream performance [1].
Substituting nickel formate with more common precursors like nickel nitrate or nickel acetate fundamentally alters the thermal decomposition pathway and the required manufacturing infrastructure. Nickel nitrate decomposes into nickel oxide (NiO) and toxic NOx gases, necessitating a secondary, energy-intensive high-temperature reduction step with hydrogen gas to yield active metallic nickel. Furthermore, nickel nitrate is prone to melting and agglomerating during calcination, which severely degrades catalyst dispersion[1]. Conversely, nickel acetate leaves carbonaceous residues upon decomposition that can poison active catalytic sites or degrade the conductivity of nickel films. Nickel formate bypasses these failure modes through its self-redox mechanism, directly yielding pure metallic nickel at temperatures as low as 230–260 °C without requiring external hydrogen, thereby streamlining processability and ensuring a high active surface area [2].
Nickel formate offers a distinct thermodynamic advantage in catalyst preparation due to its low-temperature self-redox decomposition. While dehydrated nickel chloride requires external hydrogen reduction starting at 375 °C, nickel formate decomposes directly into metallic nickel at 230–260 °C in inert atmospheres, and as low as 180–200 °C in the presence of hydrogen. This ~100–150 °C reduction in processing temperature prevents the thermal sintering of newly formed nickel nanoparticles, preserving a high active surface area [1].
| Evidence Dimension | Minimum temperature for reduction to metallic nickel |
| Target Compound Data | 230–260 °C in inert atmosphere; 180–200 °C in H2 |
| Comparator Or Baseline | Dehydrated Nickel chloride (Requires H2 reduction starting at 375 °C) |
| Quantified Difference | 115–175 °C lower processing temperature for nickel formate. |
| Conditions | Thermal gravimetric analysis (TGA) and differential thermal analysis (DTA) in hydrogen/inert atmospheres. |
Enables the synthesis of highly active, non-agglomerated nickel nanoparticles by avoiding the high temperatures that cause thermal sintering.
When manufacturing supported nickel catalysts, the choice of precursor dictates the final metal dispersion. Nickel nitrate, the most common generic precursor, melts and redistributes over porous supports upon heating, leading to severe agglomeration and poorly dispersed metal particles after reduction [1]. In contrast, organic precursors like nickel formate decompose cleanly without this melting phase, anchoring submicron catalyst particles effectively to the support and yielding a narrower, highly controlled nanoparticle size distribution (1–30 nm) [2].
| Evidence Dimension | Precursor behavior during thermal calcination and resulting particle size |
| Target Compound Data | Decomposes without melting, yielding 1–30 nm dispersed nanoparticles |
| Comparator Or Baseline | Nickel nitrate (Melts and redistributes, causing severe agglomeration) |
| Quantified Difference | Prevention of precursor melting, resulting in highly dispersed submicron active sites. |
| Conditions | Calcination and reduction of supported nickel catalysts. |
Maximizes the catalytic efficiency per gram of nickel by ensuring a high density of accessible, nanoscale active sites on the support.
In the catalytic cracking of heavy oil, the in-situ formation of catalysts from different precursors significantly alters product distribution. Using nickel formate as a precursor increases the yield of valuable light fractions by 1.8 wt% compared to using a nickel nitrate baseline. Additionally, the decomposition products of nickel formate actively participate in the Sabatier reaction, promoting a higher yield of gaseous alkanes while simultaneously enhancing the adhesion of the catalyst to carbonaceous materials [1].
| Evidence Dimension | Yield of light fractions during heavy oil cracking |
| Target Compound Data | +1.8 wt% light fractions vs nitrate |
| Comparator Or Baseline | Nickel nitrate precursor (Baseline light fraction yield) |
| Quantified Difference | 1.8 wt% absolute increase in light fraction yield. |
| Conditions | Catalytic cracking of heavy oil at 450 °C with 0.1–0.5 wt% catalyst content. |
Directly increases the profitability of heavy oil refining by shifting the product distribution toward higher-value light distillates.
Nickel formate is a highly effective precursor for manufacturing agglomeration-free, micrometer-to-nanometer scale spherical nickel particles used in thick-film technology and conductive pastes. Its low decomposition temperature (230–260 °C) allows for the direct formation of phase-pure metallic nickel without the high-temperature sintering that degrades particle morphology [1].
For the production of supported heterogeneous catalysts (e.g., on alumina or silica), nickel formate is prioritized over nickel nitrate to prevent precursor melting and agglomeration during calcination. The self-redox decomposition cleanly yields highly dispersed, highly active nickel active sites essential for efficient organic hydrogenation reactions [2].
In petrochemical refining, nickel formate is utilized as an oil-soluble or highly dispersible precursor for in-situ catalytic cracking. Its specific decomposition pathway not only avoids the extreme destruction of resin components seen with nitrates but also actively increases the yield of valuable light fractions and gaseous alkanes [3].
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